Methyl 3-bromo-5-iodo-4-methylbenzoate
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Overview
Description
Methyl 3-bromo-5-iodo-4-methylbenzoate is an organic compound with the molecular formula C9H8BrIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-iodo-4-methylbenzoate typically involves the esterification of 3-bromo-5-iodo-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process includes halogenation reactions to introduce the bromine and iodine atoms, followed by esterification to form the final product. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-iodo-4-methylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute the halogen atoms.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or iodine atoms.
Reduction: Formation of 3-bromo-5-iodo-4-methylbenzoic acid.
Oxidation: Formation of 3-bromo-5-iodo-4-carboxybenzoic acid.
Scientific Research Applications
Methyl 3-bromo-5-iodo-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-iodo-4-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Methyl 3-bromo-5-iodo-4-methylbenzoate can be compared with other halogenated benzoate esters, such as:
- Methyl 3-bromo-4-iodo-5-methylbenzoate
- Methyl 3-chloro-5-iodo-4-methylbenzoate
- Methyl 3-bromo-5-fluoro-4-methylbenzoate
Uniqueness
The presence of both bromine and iodine atoms in this compound makes it unique compared to other similar compounds
Properties
CAS No. |
905712-38-1 |
---|---|
Molecular Formula |
C9H8BrIO2 |
Molecular Weight |
354.97 g/mol |
IUPAC Name |
methyl 3-bromo-5-iodo-4-methylbenzoate |
InChI |
InChI=1S/C9H8BrIO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
CWYZDZOQRNCQNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)C(=O)OC)Br |
Origin of Product |
United States |
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